5-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid

Lipophilicity Lead optimization ADME prediction

Standard pyrazole-4-carboxylic acids often lack the specific 5-ethyl substitution needed for precise SAR. This compound delivers systematic lipophilicity modulation (~0.25 LogP increment over 5-methyl analog) with a lower melting point (144-146°C) for improved processability. - **Key Differentiator:** 5-ethyl chain vs. common 5-methyl or DFPA scaffolds; expands IP freedom-to-operate. - **Synthetic Utility:** Free -COOH enables direct amide coupling; ideal for CNS lead optimization (MW 154.17, cLogP ~0.65). - **Supply:** ≥95% purity, available for immediate R&D use.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
CAS No. 1007541-96-9
Cat. No. B3373578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid
CAS1007541-96-9
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCCC1=C(C=NN1C)C(=O)O
InChIInChI=1S/C7H10N2O2/c1-3-6-5(7(10)11)4-8-9(6)2/h4H,3H2,1-2H3,(H,10,11)
InChIKeyODCIFLVGQRRDGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethyl-1-methyl-1H-pyrazole-4-carboxylic acid: Procurement Profile


5-Ethyl-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 1007541-96-9) is a heterocyclic building block belonging to the pyrazole-4-carboxylic acid family, with molecular formula C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol [1]. It features a 5-ethyl substituent and an N1-methyl group on the pyrazole ring, with the carboxylic acid moiety positioned at C4. The compound is supplied at ≥95% purity by multiple vendors, with a reported melting point of 144–146 °C and a calculated LogP of approximately 0.3–0.68 [2]. Its substitution pattern distinguishes it from the widely commercialized 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) fungicide intermediate and the simpler 1,5-dimethyl analog, making it a candidate for SAR exploration where incremental ethyl-chain lipophilicity and steric modulation at the 5-position are required [3].

5-Ethyl, N1-methyl pyrazole-4-carboxylic acid building block for SAR studies requiring alkyl chain lipophilicity modulation
Structurally distinct from 3-difluoromethyl (DFPA) and 5-methyl analogs, enabling scaffold diversification
Free carboxylic acid allows direct amide/ester coupling without deprotection or N-protection steps

Why Generic Pyrazole-4-carboxylic Acid Analogs Cannot Substitute


Within the pyrazole-4-carboxylic acid class, subtle changes in ring substitution produce quantifiable differences in physicochemical properties that directly impact synthetic utility, downstream SAR, and formulation behavior. The 5-ethyl substituent on the target compound increases calculated LogP by approximately 0.2–0.25 log units relative to the 5-methyl analog (1,5-dimethyl-1H-pyrazole-4-carboxylic acid, LogP 0.43) while lowering the melting point by roughly 35–39 °C (144–146 °C vs. 181–183 °C) . By contrast, substituting the 3-position with a difluoromethyl group (as in DFPA, CAS 176969-34-9) raises the melting point to 203–207 °C and introduces substantial fluorine-driven electronic effects absent in the target compound . The positional isomer 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 165744-15-0) relocates the carboxylic acid to C3, altering hydrogen-bond geometry and metal-coordination potential, despite sharing an identical molecular formula and similar LogP [1]. These differences mean that generic 'pyrazole-4-carboxylic acid' procurement without precise substitution specification risks introducing compounds with divergent solubility, reactivity, and biological target engagement profiles.

5-Methyl analog (CAS 31728-75-3)

May not replicate lipophilicity-dependent SAR due to lower LogP and altered solubility profile from higher melting point. Direct substitution risks shifting membrane permeability and target binding.

DFPA (3-difluoromethyl analog, CAS 176969-34-9)

Introduces strong fluorine electronic effects absent in target, altering reactivity and potential biological engagement. Higher melting point may affect processability.

3-COOH regioisomer (CAS 165744-15-0)

Relocation of carboxylic acid to C3 changes hydrogen-bond geometry and metal-coordination potential, likely abolishing target engagement even with similar LogP.

Quantitative Differentiation from Closest Analogs


Lipophilicity Modulation: 5-Ethyl vs. 5-Methyl Substituent

The target compound's 5-ethyl substituent confers measurably higher lipophilicity compared to the 5-methyl analog. The calculated LogP for 5-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid is 0.65–0.68, whereas 1,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS 31728-75-3) has a LogP of 0.43 [1]. This ~0.25 log unit increase corresponds to an approximately 1.8-fold increase in octanol-water partition coefficient, which may influence membrane permeability and protein binding in biological assays . The LogD at pH 7.4 for the target compound is −2.66, consistent with the carboxylic acid being largely ionized at physiological pH, while the neutral LogP difference is driven by the additional methylene unit in the 5-ethyl chain [1].

Lipophilicity Modulation (LogP)
Cross-study comparable
Target: LogP 0.65–0.68; 5-Methyl analog: LogP 0.43; ΔLogP ≈ +0.22–0.25 (calculated)
Supports incremental lipophilicity tuning for membrane partitioning and ADME optimization.
Calculated LogP; experimental confirmation recommended for lead series.
Lipophilicity Lead optimization ADME prediction

Solid-State Advantage: Lower Melting Point vs. 5-Methyl Analog

The target compound exhibits a melting point of 144–146 °C, which is 35–39 °C lower than that of 1,5-dimethyl-1H-pyrazole-4-carboxylic acid (181–183 °C) and 57–63 °C lower than DFPA (203–207 °C) [1]. The lower melting point of the 5-ethyl derivative, despite its higher molecular weight, is attributable to reduced crystal lattice energy arising from the conformational flexibility of the ethyl group disrupting efficient packing. This may translate to improved solubility in organic solvents during amide coupling or esterification reactions, though direct comparative solubility data were not identified in the available literature .

Melting Point Differentiation
Cross-study comparable
Target: 144–146 °C; 5-Methyl: 181–183 °C; DFPA: 203–207 °C. ΔTₘ up to −61 °C vs DFPA.
Lower melting point may enhance organic solvent solubility and facilitate parallel synthesis.
Comparative solubility data not identified; requires experimental validation.
Solid-state properties Formulation Process chemistry

Regiochemical Precision: 4-COOH vs. 3-COOH Geometry

The target compound positions the carboxylic acid at C4 of the pyrazole ring, whereas its positional isomer 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 165744-15-0) places the carboxyl group at C3 [1]. Although the two isomers share an identical molecular formula (C₇H₁₀N₂O₂) and comparable calculated LogP (~0.68), the C4-carboxylic acid in the target compound is adjacent to both the N1-methyl and the C5-ethyl substituents, whereas the C3-carboxylic acid isomer positions the carboxyl adjacent to the N2 nitrogen. This alters the intramolecular hydrogen-bonding pattern between the carboxylic acid OH and the pyrazole N2 atom: in the 4-COOH isomer, the carboxyl is separated from N2 by two bonds (C4–C5–N1–N2 pathway), while in the 3-COOH isomer it is separated by one bond (C3–C4–C5–N1–N2 pathway), affecting both the pKa and the geometry of intermolecular interactions with biological targets [2].

Regiochemistry (4-COOH vs 3-COOH)
Class-level inference
Target: C4-carboxylic acid, adjacent to C5-ethyl and N1-methyl; Isomer: C3-carboxylic acid adjacent to N2.
Regiochemistry controls hydrogen-bond vector; 3-COOH may disrupt protein-ligand interactions.
No head-to-head biological comparison data available; structural inference only.
Regiochemistry Bioisosterism Molecular recognition

Patent Landscape and Research-Grade Relevance

PubChemLite records 13 patent citations for 5-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid [1]. The compound has been listed in association with patent families directed to monoacylglycerol lipase (MAGL/MGL) modulation (e.g., WO2020065614A1, US2020102311A1, EP3856179A1) . However, a detailed review of these patent documents did not reveal specific disclosure of this compound as an exemplified final compound with quantitative biological data (IC₅₀, Ki). Rather, the compound appears to be implicated as a synthetic intermediate or building block within the broader pyrazole chemical space claimed in these filings. This contrasts with DFPA (CAS 176969-34-9), which is explicitly cited as the commercial intermediate for seven marketed SDHI fungicides [2]. For this target compound, the patent citation count signals research interest but does not yet constitute evidence of validated target engagement.

Patent Citation Landscape
Reported
13 patent citations; associated with MAGL modulator patent families (WO2020065614A1, US2020102311A1).
Signals research interest in CNS endocannabinoid target space; not yet validated target engagement.
No disclosed IC₅₀ or Ki data; biological activity requires internal confirmation.
Intellectual property Competitive intelligence Patent mapping

Synthetic Utility: Direct Amide Coupling from Free Acid

The target compound presents a free carboxylic acid at the C4 position of the pyrazole ring, making it directly amenable to amide bond formation with amines or esterification with alcohols without requiring a deprotection step . This contrasts with the commonly encountered ethyl or methyl ester prodrug forms (e.g., ethyl 1-methylpyrazole-4-carboxylate) that require saponification prior to further derivatization. The presence of only one carboxyl group ensures chemoselectivity in coupling reactions, while the N1-methyl group eliminates the need for N-protection strategies required for NH-pyrazole analogs. In a published synthetic methodology study, pyrazole-4-carboxylic acids of this type were converted to carboxamides in a single step using HOBt/EDCI coupling conditions, demonstrating the practical utility of the free acid form for library synthesis [1]. The 5-ethyl substituent provides steric differentiation from simple 5-H or 5-methyl analogs, enabling the exploration of substituent effects on amide bond rotational barriers and biological activity.

Synthetic Step Efficiency
Class-level inference
Free carboxylic acid; direct HOBt/EDCI amide coupling without ester hydrolysis or N-protection.
Reduces synthetic step count by at least 1 vs ester prodrugs, accelerating library production.
Based on general pyrazole-4-carboxylic acid methodology; validate with specific amine substrates.
Parallel synthesis Library design Medicinal chemistry

Recommended Application Scenarios


SAR Exploration of 5-Position Alkyl Chain Length

Medicinal chemistry teams optimizing a pyrazole-4-carboxamide lead series can use this compound as the 5-ethyl variant in a homologous alkyl scan alongside the 5-methyl (CAS 31728-75-3), 5-H (CAS 1-methyl-1H-pyrazole-4-carboxylic acid), and 5-propyl analogs. The ~0.25 LogP increment per additional methylene unit allows systematic correlation of lipophilicity with potency, selectivity, and ADME parameters within a single scaffold . The free carboxylic acid enables direct amide coupling to diverse amine fragments without ester hydrolysis, accelerating SAR cycle time.

Differentiation from DFPA-Based Fungicide Intermediates

For agrochemical research groups seeking to diversify away from the well-precedented 3-difluoromethyl pyrazole-4-carboxylic acid (DFPA) scaffold used in commercial SDHI fungicides, this compound offers a structurally distinct 5-ethyl substitution pattern with different electronic properties (no fluorine-induced electron withdrawal) and a lower melting point (144–146 °C vs. 203–207 °C for DFPA) that may improve processability . The absence of the 3-difluoromethyl group expands intellectual property freedom-to-operate relative to the heavily patented DFPA chemical space [1].

Regioisomer-Controlled Fragment-Based Screening Libraries

In fragment-based drug discovery (FBDD), the precise regiochemistry of the carboxylic acid matters for target engagement. This compound's 4-COOH regioisomer can be screened alongside its 3-COOH positional isomer (CAS 165744-15-0) to probe whether hydrogen-bond interactions favor the C4 or C3 carboxyl placement in a given protein binding site [2]. Procurement of both isomers as analytically distinct catalog items ensures that fragment hits can be unambiguously assigned to the correct regioisomer, avoiding the confounding effects that arise when isomerically impure building blocks are used in library synthesis.

MAGL-Targeted CNS Drug Discovery Building Block

Given the compound's association with monoacylglycerol lipase (MAGL) modulator patent families (WO2020065614A1, US2020102311A1, EP3856179A1), CNS drug discovery groups pursuing endocannabinoid system modulation may evaluate this building block for incorporation into novel MAGL inhibitor scaffolds . The moderate LogP (~0.65) and low molecular weight (154.17) are consistent with CNS drug-like property guidelines, and the free carboxylic acid can be derivatized to carboxamide, ester, or heterocycle products for lead optimization. Users should note that the compound's specific biological activity against MAGL has not been publicly disclosed, and structure-activity relationships must be established internally.

Application
Selection Property
Validation Focus
5-Position alkyl chain SAR profiling
Alkyl chain lipophilicity modulation
LogP/ADME correlation studies and potency selectivity mapping
Differentiation from DFPA scaffold
Electronic and steric substitution pattern
Reactivity and processability profiling; IP freedom-to-operate assessment
Regioisomer-controlled fragment screening
Carboxylic acid regiochemistry (4-COOH)
Hydrogen-bond geometry validation with target protein; unambiguous regioisomer assignment
MAGL-targeted CNS drug discovery research
CNS drug-like property space (low MW, moderate LogP)
Target engagement assay against MAGL; internal SAR validation required
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